
4,4'-Azodibenzyl alcohol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Azodibenzyl alcohol diacetate is an organic compound with the molecular formula C18H18N2O4. It consists of 18 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is a derivative of azobenzene, where the benzyl alcohol groups are acetylated. It is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Azodibenzyl alcohol diacetate typically involves the acetylation of 4,4’-Azodibenzyl alcohol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of acetic anhydride.
Industrial Production Methods
While specific industrial production methods for 4,4’-Azodibenzyl alcohol diacetate are not well-documented, the general approach would involve large-scale acetylation reactions using similar conditions as mentioned above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Azodibenzyl alcohol diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of 4,4’-Azodibenzyl alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4,4’-Azodibenzyl alcohol.
Substitution: Formation of various substituted azobenzene derivatives.
Applications De Recherche Scientifique
4,4’-Azodibenzyl alcohol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Azodibenzyl alcohol diacetate involves its ability to undergo various chemical transformations. The molecular targets and pathways include:
Enzymatic Hydrolysis: The acetyl groups can be hydrolyzed by esterases, releasing the active 4,4’-Azodibenzyl alcohol.
Redox Reactions: The azo group can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
4,4’-Azodibenzyl alcohol: The non-acetylated form, which has different reactivity and applications.
4,4’-Azodibenzyl acetate: A mono-acetylated derivative with distinct chemical properties.
Uniqueness
4,4’-Azodibenzyl alcohol diacetate is unique due to its dual acetylation, which imparts specific chemical reactivity and stability. This makes it particularly useful in applications requiring controlled release of the active alcohol or specific reactivity in synthetic pathways.
Propriétés
Numéro CAS |
37797-31-2 |
|---|---|
Formule moléculaire |
C18H18N2O4 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
[4-[[2-(acetyloxymethyl)phenyl]diazenyl]phenyl]methyl acetate |
InChI |
InChI=1S/C18H18N2O4/c1-13(21)23-11-15-7-9-17(10-8-15)19-20-18-6-4-3-5-16(18)12-24-14(2)22/h3-10H,11-12H2,1-2H3 |
Clé InChI |
FWJNKQOPFKTOHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC=C(C=C1)N=NC2=CC=CC=C2COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
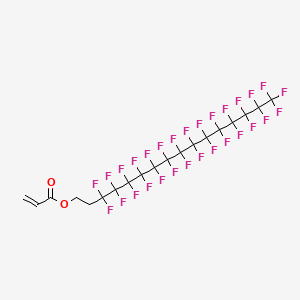
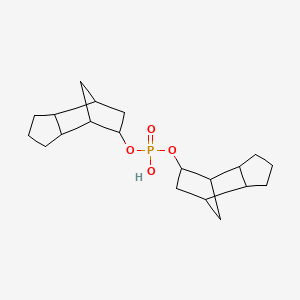
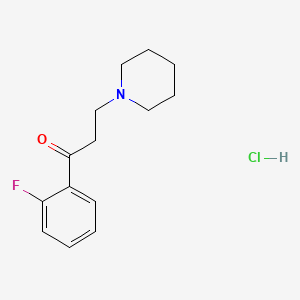
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
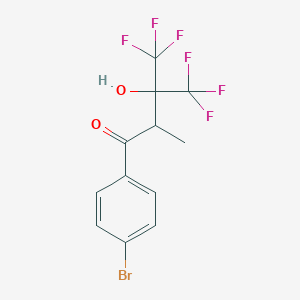
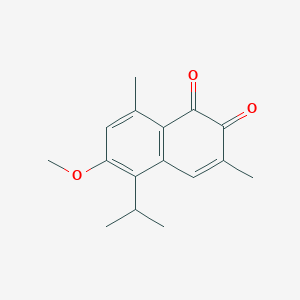
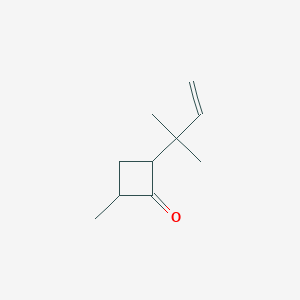
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)

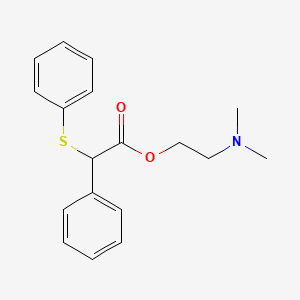

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
